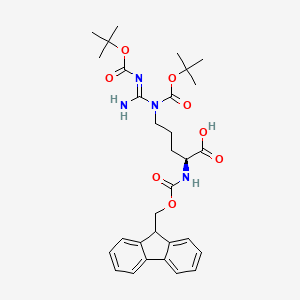

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N',N''-bis-tert-butyloxycarbonyl-L-arginine

Description

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N',N''-bis-tert-butyloxycarbonyl-L-arginine is a complex organic compound used primarily in peptide synthesis and biochemical research. It features a trifunctional structure with an arginine backbone protected by two tert-butyloxycarbonyl (Boc) groups and a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-alpha position.

Synthetic Routes and Reaction Conditions:

Fmoc-Arginine Synthesis: The synthesis begins with the protection of the amino group of L-arginine using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine (TEA) to form Fmoc-arginine.

Boc Protection: The carboxyl group of the arginine is then protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like TEA, resulting in the formation of the bis-Boc-protected arginine.

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring high purity and yield. Automated peptide synthesizers are often used to streamline the process, especially for large-scale production.

Types of Reactions:

Deprotection: The Fmoc group can be removed using piperidine or trifluoroacetic acid (TFA), while the Boc groups can be removed using TFA or hydrochloric acid (HCl).

Coupling Reactions: The compound can be used in peptide coupling reactions to form dipeptides and polypeptides.

Oxidation and Reduction: Although not common, the arginine backbone can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions:

Deprotection: Piperidine, TFA, HCl

Coupling: Coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (Dicyclohexylcarbodiimide)

Oxidation/Reduction: Various oxidizing and reducing agents depending on the specific reaction

Major Products Formed:

Deprotection typically yields the free amino acid or peptide.

Coupling reactions result in the formation of dipeptides or longer peptide chains.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonyl-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N4O8/c1-30(2,3)42-28(39)34-26(32)35(29(40)43-31(4,5)6)17-11-16-24(25(36)37)33-27(38)41-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,11,16-18H2,1-6H3,(H,33,38)(H,36,37)(H2,32,34,39)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWFIDADTYJUPT-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(N)N(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=C(\N)/N(CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, which is crucial for producing peptides and proteins for research and therapeutic purposes.

Biology: It is used in the study of protein structure and function, as well as in the development of peptide-based drugs and vaccines.

Medicine: The compound plays a role in the synthesis of therapeutic peptides, which are used in treatments for various diseases, including cancer and metabolic disorders.

Industry: It is employed in the pharmaceutical industry for the production of peptide-based drugs and in the biotechnology sector for research and development.

Mechanism of Action

The compound exerts its effects through the protection and deprotection of amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. The Boc groups provide additional protection, ensuring that only the desired amino groups are deprotected at specific stages of the synthesis.

Molecular Targets and Pathways Involved:

Peptide Synthesis Pathways: The compound is involved in the synthesis of peptides, which are crucial for various biological processes and therapeutic applications.

Comparison with Similar Compounds

Fmoc-Glycine: Similar to the compound but with glycine as the amino acid backbone.

Fmoc-Alanine: Another Fmoc-protected amino acid, but with alanine as the backbone.

Fmoc-Lysine: Similar structure but with lysine as the amino acid backbone.

Uniqueness: The compound is unique due to its trifunctional structure, which allows for multiple levels of protection and deprotection, making it highly versatile in peptide synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.